2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
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Overview
Description
2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, an isoquinoline moiety, and an acetamide linkage, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include fluorobenzene derivatives, isoquinoline precursors, and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where substituents on the fluorophenyl group can be replaced.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-fluorophenyl derivatives
- Isoquinoline-based compounds
- Acetamide-linked molecules
Uniqueness
What sets 2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[2-[(E)-4-methylpent-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-17(2)6-5-12-26-13-11-18-9-10-21(14-20(18)16-26)25-23(27)15-19-7-3-4-8-22(19)24/h3-10,14,17H,11-13,15-16H2,1-2H3,(H,25,27)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUNORZKDWWJU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCN1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CN1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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